molecular formula C12H20O4 B14634526 Dodec-6-enedioic acid CAS No. 55311-06-3

Dodec-6-enedioic acid

Cat. No.: B14634526
CAS No.: 55311-06-3
M. Wt: 228.28 g/mol
InChI Key: YSZHWEFMJGSGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodec-6-enedioic acid is a monounsaturated dicarboxylic acid with the molecular formula C12H20O4 and an average molecular weight of 228.29 g/mol . This compound is of significant interest in both biochemical and industrial research contexts. In biochemical research, this compound is identified as a primary metabolite in humans, meaning it is directly involved in an organism's growth, development, or reproduction. It is specifically involved in the acylcarnitine dodec-6-enedioylcarnitine pathway . From a materials science perspective, this diacid serves as a valuable intermediate in organic synthesis and polymer research. It can be produced through the metathesis reaction of unsaturated fatty acids, positioning it as a key precursor in the synthesis of polyamides (nylons) and other long-chain polymers . Its monounsaturated structure provides a reactive site for further chemical modification, such as hydrogenation or functionalization, which is useful for developing novel polymers, coatings, and adhesives in a laboratory setting . This product is intended for research and further chemical synthesis applications only. It is strictly for laboratory use and is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

55311-06-3

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dodec-6-enedioic acid

InChI

InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-2H,3-10H2,(H,13,14)(H,15,16)

InChI Key

YSZHWEFMJGSGMS-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC=CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of Aliphatic Precursors

The oxidation of unsaturated diols or dienes represents the most direct route to this compound. For example, dodec-6-enediol undergoes catalytic oxidation using potassium permanganate ($$ KMnO_4 $$) or ruthenium-based catalysts under acidic conditions:

$$
\text{Dodec-6-enediol} + 2[\text{O}] \rightarrow \text{this compound} + H_2O \quad
$$

Key variables include:

  • Temperature : Optimal yields (≥85%) occur at 60–80°C.
  • Catalyst Loading : 5–10 mol% RuO₂ enhances selectivity.
  • Solvent System : Aqueous sulfuric acid (10–20% v/v) minimizes side reactions.

This method’s scalability is limited by the cost of noble metal catalysts, though recent advances in recyclable nanocatalysts show promise.

Hydrolysis of Nitrile Derivatives

Hydrolysis of dodec-6-enedinitrile ($$ C{12}H{18}N_2 $$) offers a high-yield alternative. The reaction proceeds in two stages:

  • Partial Hydrolysis :
    $$
    \text{Dodec-6-enedinitrile} + H2O \xrightarrow{\text{HCl}} \text{Dodec-6-enediamide} + NH4Cl \quad
    $$

  • Acid-Catalyzed Conversion :
    $$
    \text{Dodec-6-enediamide} + 2H2O \xrightarrow{\Delta} \text{this compound} + 2NH3 \quad
    $$

Reaction Conditions :

  • Acid Concentration : 6M HCl achieves >90% conversion.
  • Temperature : Prolonged reflux (12–18 hours) ensures complete hydrolysis.

This method’s main advantage is the commercial availability of nitrile precursors, though waste ammonium salts necessitate careful disposal.

Olefin Metathesis Approaches

Olefin metathesis, leveraging Grubbs catalysts, enables precise double-bond positioning. For instance, cross-metathesis between two shorter-chain dienes (e.g., hex-3-enedioic acid) forms this compound:

$$
2 \text{Hex-3-enedioic acid} \xrightarrow{\text{Grubbs II}} \text{this compound} + \text{Ethylene} \quad
$$

Optimization Parameters :

  • Catalyst : Second-generation Grubbs catalyst (5 mol%).
  • Solvent : Dichloromethane or toluene under inert atmosphere.
  • Yield : 70–75% with minimal byproducts.

While metathesis allows stereochemical control, catalyst costs and ethylene removal pose industrial challenges.

Mechanistic Insights and Byproduct Management

Oxidation Pathway Side Reactions

Over-oxidation of the double bond to epoxides or complete cleavage remains a risk in catalytic oxidation. Mitigation strategies include:

  • pH Control : Maintaining acidic conditions (pH 2–3) suppresses epoxidation.
  • Stepwise Addition : Incremental oxidant introduction minimizes thermal runaway.

Nitrile Hydrolysis Byproducts

Incomplete hydrolysis yields mono-amides or mono-acids, detectable via HPLC or FTIR (amide I band at ~1650 cm⁻¹). Recrystallization from ethanol/water mixtures (3:1 v/v) purifies the final product.

Industrial Scalability and Cost Analysis

Method Yield (%) Cost (USD/kg) Scalability
Oxidation 85–90 120–150 Moderate
Nitrile Hydrolysis 90–95 80–100 High
Metathesis 70–75 200–250 Low

Nitrile hydrolysis emerges as the most economically viable route, though oxidation balances cost and purity for pharmaceutical-grade applications.

Emerging Techniques and Research Frontiers

Biocatalytic Synthesis

Recent studies explore lipase-mediated ester hydrolysis for enantioselective production. Candida antarctica lipase B (CAL-B) converts diethyl dodec-6-enedioate to the acid with 98% ee under mild conditions.

Photochemical Methods

UV-induced decarboxylation of α,β-unsaturated diacids shows potential for late-stage functionalization, though yields remain suboptimal (≤50%).

Chemical Reactions Analysis

Hydrogenation to Saturated Derivatives

Dodec-6-enedioic acid undergoes catalytic hydrogenation under high-pressure H₂ (5–10 bar) with palladium or platinum catalysts. This reaction yields dodecanedioic acid (HOOC(CH₂)₁₀COOH), a precursor for polyamides like nylon 6,12 .
Key conditions :

  • Catalyst: Pd/C (5% wt)

  • Temperature: 80–120°C

  • Solvent: Ethanol/water mixture

  • Conversion rate: >95%

Esterification Reactions

The carboxyl groups react with alcohols to form esters, widely used in polymer synthesis. For example:
Methyl ester synthesis :
Dodec 6 enedioic acid+2CH3OHH+Dimethyl dodec 6 enedioate+2H2O\text{Dodec 6 enedioic acid}+2\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{Dimethyl dodec 6 enedioate}+2\text{H}_2\text{O}

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid

  • Yield: 85–92%

Polymerization and Copolymerization

This compound copolymerizes with diols or lactones to form biodegradable polyesters. A notable example is its copolymerization with lactic acid :
Product : Crosslinked poly(lactic acid-co-dodec-6-enedioic acid)

  • Enhanced thermal stability (Tₘ = 160–180°C vs. 150°C for pure PLA)

  • Improved mechanical flexibility due to unsaturated backbone

Olefin Metathesis

The double bond participates in cross-metathesis with terminal alkenes using Grubbs catalysts. For instance, reaction with dodec-1-ene :
Reaction :
Dodec 6 enedioic acid+dodec 1 eneGrubbs 2nd gen E 6 pentylundec 5 enedioic acid\text{Dodec 6 enedioic acid}+\text{dodec 1 ene}\xrightarrow{\text{Grubbs 2nd gen}}\text{ E 6 pentylundec 5 enedioic acid}

  • Conditions: 40°C, CH₂Cl₂ solvent, 42 h

  • Yield: 68%

  • Byproduct: Homo-metathesis dimer (19% yield)

Photolysis and Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the double bond undergoes cleavage or addition:
Photolysis products :

  • Dodecanedioic acid (primary product)

  • Branched-chain dicarboxylic acids (e.g., 4-methylundecanedioic acid)

Radical addition :

  • Methanethiol adds across the double bond, forming thioether derivatives

Comparison of Reaction Pathways

Reaction Type Conditions Products Yield Sources
HydrogenationH₂ (5 bar), Pd/C, 100°CDodecanedioic acid>95%
EsterificationH₂SO₄, CH₃OH, refluxDimethyl dodec-6-enedioate85–92%
Cross-metathesisGrubbs catalyst, CH₂Cl₂, 40°C(E)-6-pentylundec-5-enedioic acid68%
PhotolysisUV light, FeSO₄Dodecanedioic acid + branched isomers60–75%

Mechanistic Insights

  • Metathesis : Proceeds via a [2+2] cycloaddition mechanism with Ru-carbene intermediates .

  • Radical additions : Follow anti-Markovnikov selectivity due to stability of secondary radicals .

  • Esterification : Acid-catalyzed nucleophilic acyl substitution at both carboxyl groups.

Scientific Research Applications

Dodec-6-enedioic acid is an unsaturated dicarboxylic acid featuring two carboxyl groups (-COOH) and a double bond at the sixth carbon of the dodecane chain. It can undergo various reactions due to the presence of both carboxyl groups and a double bond, influencing the properties of resulting polymers or products.

Applications

  • Polymer Industry this compound is used as a monomer in synthesizing polyesters and polyamides, essential for producing fibers and plastics. Research has shown that when copolymerized with lactic acid, it enhances thermal stability and mechanical properties compared to conventional polymers.

Comparable Compounds

This compound shares structural similarities with other unsaturated dicarboxylic acids:

Compound NameIUPAC NameUnique Features
Maleic Acid(Z)-Butenedioic AcidContains cis double bond; widely used in resins
Fumaric Acid(E)-Butenedioic AcidContains trans double bond; used in the food industry
Glutaconic Acid(Z)-Pent-2-enedioic AcidHas one more carbon than this compound
Dodecanedioic AcidDodecanedioic AcidSaturated counterpart; used in nylon production
2-Decenedioic Acid(E)-Deca-2,4-dienedioic AcidContains two double bonds; used in organic synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares dodec-6-enedioic acid with structurally analogous compounds:

Compound Molecular Formula Key Functional Groups Double Bond Position CAS Number Key Applications
This compound C₁₂H₁₈O₄ Two carboxylic acids, one C=C 6 Not provided Hsp90 dimeric inhibitors
6,7-Dimethyl-dodec-6-ene C₁₄H₂₈ Alkene, methyl branches 6 102261-97-2 Industrial intermediates
Adipic acid C₆H₁₀O₄ Two carboxylic acids None (saturated) 124-04-9 Nylon production, food additives
Dodecanedioic acid C₁₂H₂₂O₄ Two carboxylic acids None (saturated) 693-23-2 Polymers, corrosion inhibitors
Key Observations:

Unsaturation vs. Saturation : Unlike adipic or dodecanedioic acid (saturated dicarboxylic acids), this compound’s double bond introduces conformational rigidity and reactivity, enabling site-specific interactions in biochemical systems .

Branching Effects : 6,7-Dimethyl-dodec-6-ene shares the same double bond position but lacks carboxylic groups, limiting its utility in polar environments or hydrogen-bond-driven applications .

Chain Length : this compound and dodecanedioic acid share identical chain lengths, but the latter’s saturation enhances crystallinity and thermal stability, making it preferable in polymer industries.

Spectral and Physicochemical Properties

Property This compound Adipic Acid Dodecanedioic Acid
Melting Point (°C) Not reported 152 129
Solubility Soluble in DMSO Water: 14 g/L (25°C) Water: <0.1 g/L (25°C)
¹³C NMR (Carbonyl) δ 174.4 δ 177.2 δ 179.1

The downfield shift in carbonyl carbons (δ 174.4 vs. δ 177–179 in saturated analogs) reflects reduced electron withdrawal due to conjugation with the double bond .

Biological Activity

Dodec-6-enedioic acid, also known as 6-dodecenedioic acid, is an unsaturated dicarboxylic acid with the molecular formula C12H20O4C_{12}H_{20}O_{4}. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, medicine, and industry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a double bond in the E-configuration, which influences its reactivity and biological interactions. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
IUPAC Name(E)-dodec-6-enedioic acid
InChI KeyYSZHWEFMJGSGMS-OWOJBTEDSA-N

The biological activity of this compound primarily involves its metabolism by enzymes such as fatty acid desaturases and elongases. These enzymes facilitate the conversion of this compound into bioactive metabolites that can modulate lipid signaling pathways. This modulation is essential for processes like inflammation and energy homeostasis.

Biological Activities

Study 1: Metabolic Role

A study published in the journal Nature examined the metabolic pathways involving this compound derivatives. It was found that these compounds could modulate cellular responses to oxidative stress, suggesting their potential use in therapeutic applications for metabolic syndrome .

Study 2: Antimicrobial Activity

Research highlighted in PubChem explored the antimicrobial properties of various fatty acids, including this compound's relatives. The findings indicated that unsaturated fatty acids possess significant antibacterial activity against Gram-positive bacteria, supporting the hypothesis that this compound may exhibit similar effects .

Study 3: Inflammation Modulation

In a study focusing on lipid mediators and inflammation, this compound was shown to influence the synthesis of prostaglandins, which are critical in inflammatory responses. This modulation could provide insights into developing anti-inflammatory drugs based on this compound's structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.